S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate
Description
Contextualization of Polyethylene (B3416737) Glycol Linkers in Contemporary Chemical Research
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units, renowned for its hydrophilicity, biocompatibility, and low immunogenicity. youtube.com These properties have made PEG linkers indispensable tools in chemical research, particularly in the realm of bioconjugation and drug delivery. nih.gov By covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules—a process known as PEGylation—researchers can enhance the solubility, stability, and circulation half-life of these agents, while also reducing their immunogenicity. nih.gov The versatility of PEG linkers is further expanded by the ability to introduce a wide array of functional groups at their termini, allowing for specific and controlled conjugation to other molecules. youtube.com
Significance of Thioester Moieties in Organic Synthesis and Bioconjugation Methodologies
Thioesters are sulfur analogs of esters and are characterized by their unique reactivity. They are more reactive than their oxygen-containing counterparts, making them valuable intermediates in organic synthesis for the formation of new carbon-carbon bonds and for acylation reactions. In the context of bioconjugation, the thioester bond can be selectively cleaved under specific conditions to reveal a highly reactive thiol group. This thiol can then participate in various conjugation reactions, such as thiol-maleimide coupling, to form stable thioether bonds with proteins or other biomolecules. This controlled "unmasking" of a reactive group is a powerful strategy for site-specific modification.
Overview of S-(2-(2-(2-Hydroxyethoxy)ethyl) ethanethioate as a Versatile Research Scaffold
S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate, also known by synonyms such as Ethanethioic acid, S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ester and S-acetyl-PEG3-alcohol, is a prime example of a thioester-functionalized PEG derivative. medchemexpress.combldpharm.comsigmaaldrich.com Its molecular structure incorporates a short, discrete polyethylene glycol chain, which imparts hydrophilicity. One terminus of the molecule features a thioester group, while the other is capped with a hydroxyl group. This trifunctional nature—hydrophilic PEG linker, a latent thiol in the form of a thioester, and a modifiable hydroxyl group—positions this compound as a highly adaptable scaffold in chemical and biological research. The thioester can be utilized for conjugation following its conversion to a thiol, while the hydroxyl group offers a further point of attachment for other molecules of interest, such as targeting ligands or imaging agents.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 153870-20-3 |
| Molecular Formula | C8H16O4S |
| Molecular Weight | 208.28 g/mol |
| Physical Form | Liquid |
| Storage Conditions | 2-8°C, Sealed in dry conditions |
Structure
3D Structure
Properties
Molecular Formula |
C6H12O3S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
S-[2-(2-hydroxyethoxy)ethyl] ethanethioate |
InChI |
InChI=1S/C6H12O3S/c1-6(8)10-5-4-9-3-2-7/h7H,2-5H2,1H3 |
InChI Key |
AMSOCLBCWBHQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies for S 2 2 2 Hydroxyethoxy Ethyl Ethanethioate
Established Synthetic Routes and Reaction Conditions
The most common and direct route to S-(2-(2-(2-Hydroxyethoxy)ethyl) ethanethioate involves the reaction of a suitable diethylene glycol derivative, which has been modified to include a good leaving group, with a source of thioacetate (B1230152) ions.
This synthetic pathway is a classic example of a Williamson ether synthesis-like reaction, adapted for a sulfur nucleophile. The core of this method is the formation of a carbon-sulfur bond through a nucleophilic substitution mechanism.
The synthesis commences with a halogenated derivative of diethylene glycol. The hydroxyl group of diethylene glycol is first converted into a better leaving group, typically a halide, to facilitate the subsequent nucleophilic attack. The most commonly used precursors are 2-(2-(2-Chloroethoxy)ethoxy)ethanol chemicalbook.comnih.gov and its bromo- a`nalog, 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol. The bromo-derivative is generally more reactive than the chloro-derivative due to bromide being a better leaving group, which can lead to faster reaction times or milder required conditions. These halogenated starting materials act as the electrophile in the key bond-forming step.
Potassium thioacetate (KSAc) is the reagent of choice for introducing the thioacetate group. [5, 18] It serves as an excellent source of the thioacetate anion (CH₃COS⁻), a potent sulfur nucleophile. [5, 8] In the reaction, the thioacetate anion attacks the carbon atom bonded to the halogen in the polyethylene (B3416737) glycol precursor. This results in the displacement of the halide ion (Cl⁻ or Br⁻) in a typical Sₙ2 (bimolecular nucleophilic substitution) reaction, forming the desired thioester bond and the inorganic salt (KCl or KBr) as a byproduct. [4, 5] The use of potassium thioacetate is advantageous as it is a stable, solid reagent that is less odorous and easier to handle than thioacetic acid itself.
To maximize the yield and purity of S-(2-(2-(2-Hydroxyethoxy)ethyl) ethanethioate, careful optimization of the reaction parameters is crucial. The selection of the solvent, reaction temperature, and duration of the reaction are interdependent factors that significantly influence the outcome of the synthesis. [2, 6]
The choice of solvent is critical for ensuring that the reactants are adequately dissolved and to facilitate the Sₙ2 reaction mechanism. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution. chemicalbook.com Solvents such as anhydrous dimethylformamide (DMF) and acetonitrile (B52724) are excellent choices. [7, 17] These solvents can effectively solvate the potassium cation of the potassium thioacetate, leaving the thioacetate anion relatively free and highly nucleophilic. chemicalbook.com The use of anhydrous conditions is important to prevent hydrolysis of the thioester product and competing side reactions.
Table 1: Comparison of Solvents for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant | Properties and Role in Reaction |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent at solvating cations, promoting the reactivity of the thioacetate anion. High boiling point allows for a wide range of reaction temperatures. |
| Acetonitrile | Polar Aprotic | 37.5 | Good solvating power for the reactants. Lower boiling point than DMF, suitable for reactions at moderate temperatures. |
| Acetone | Polar Aprotic | 20.7 | Often used for Sₙ2 reactions; effective at dissolving potassium thioacetate. |
| Toluene | Non-polar | 2.4 | May be used, sometimes with a phase-transfer catalyst, but generally results in slower reaction rates compared to polar aprotic solvents. [1, 14] |
Temperature and reaction time are key parameters that must be controlled to achieve high yields. Increasing the temperature generally accelerates the rate of reaction. However, excessively high temperatures can promote side reactions, such as elimination or decomposition of the product. The optimal temperature is often determined empirically and depends on the specific reactivity of the halogenated precursor. Reactions involving the more reactive bromo-derivative may proceed efficiently at room temperature or with gentle heating, while the chloro-analog might require higher temperatures to achieve a reasonable reaction rate. [4, 14]
The reaction time must be sufficient to allow for the complete consumption of the starting material. Progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Common reaction times can range from a few hours to 48 hours. [4, 7]
Table 2: Influence of Temperature and Time on Reaction Yield
| Parameter | Condition | Effect on Reaction | Typical Range |
| Temperature | Low (e.g., 25-50°C) | Slower reaction rate, but higher selectivity and fewer byproducts. May be sufficient for more reactive substrates (e.g., bromo-derivatives). | 25°C to 110°C [4, 14] |
| High (e.g., >80°C) | Faster reaction rate, reducing overall reaction time. Increased risk of side reactions and product decomposition. Often required for less reactive substrates (e.g., chloro-derivatives). | ||
| Reaction Time | Short (e.g., 1-4 hours) | May result in incomplete conversion and lower yield if the reaction is slow. | 1 to 48 hours [4, 7] |
| Long (e.g., 24-48 hours) | Ensures complete conversion of starting materials, maximizing yield. May increase the formation of degradation products if the product is unstable under the reaction conditions. |
Optimization of Reaction Parameters
Catalytic Additives and Their Mechanistic Influence
The synthesis of thioesters like S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate often employs catalytic additives to enhance reaction rates and yields. Key catalysts include Potassium Carbonate and 4-Dimethylaminopyridine (DMAP), each influencing the reaction through distinct mechanisms.
Potassium Carbonate (K₂CO₃):
Potassium Carbonate typically functions as a base in the synthesis of thioacetates. Its primary role is to deprotonate a thiol precursor, generating a thiolate anion. This thiolate is a potent nucleophile that can then react with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the thioester.
In related syntheses, potassium carbonate is also used for the in situ generation of a sulfide (B99878) nucleophile from a thioacetate precursor. rsc.org By promoting the deprotection of the acetyl group, it facilitates subsequent reactions. rsc.org The amount of potassium carbonate used can significantly impact the reaction's success, with studies on similar reactions showing a drastic increase in yield as the equivalents of the base are increased. rsc.org In the context of producing this compound from its corresponding thiol, potassium carbonate would facilitate the deprotonation of the thiol, enabling its nucleophilic attack on an acetyl source.
4-Dimethylaminopyridine (DMAP):
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and esterification reactions. wikipedia.orgchemeurope.comchemicalbook.com Its catalytic activity surpasses that of simpler amines like pyridine (B92270) due to the resonance stabilization provided by the dimethylamino group. wikipedia.org
The widely accepted mechanism for DMAP-catalyzed acylation involves a few key steps: wikipedia.orgchemeurope.comutrgv.edu
Activation: DMAP acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This initial reaction is a rapid pre-equilibrium step. wikipedia.orgchemeurope.com
Formation of Acylpyridinium Ion: This attack results in the formation of a highly reactive N-acylpyridinium ion intermediate. wikipedia.orgutrgv.edu This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the original anhydride.
Nucleophilic Attack: The hydroxyl group of the substrate, 2-(2-hydroxyethoxy)ethanol, then attacks the acetylpyridinium ion. wikipedia.org
Product Formation and Catalyst Regeneration: The final thioester is formed, and the DMAP catalyst is regenerated. An auxiliary base, such as triethylamine, is often included to neutralize the acidic byproduct (e.g., acetic acid), which protonates DMAP, allowing the catalyst to be reformed for the next cycle. wikipedia.orgchemeurope.com
The use of DMAP is particularly advantageous for acylating less reactive alcohols, ensuring efficient conversion to the desired ester or, in this case, thioester precursor. utrgv.edu
Interactive Table: Catalytic Additives in Thioester Synthesis
| Catalyst | Type | Primary Function | Mechanistic Role |
| Potassium Carbonate | Base | Deprotonation | Generates a potent thiolate nucleophile from a thiol precursor. rsc.org |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic | Acyl-Transfer Agent | Activates the acetylating agent by forming a highly reactive N-acylpyridinium intermediate. wikipedia.orgutrgv.edu |
Isolation and Purification Techniques
Following the synthesis, a multi-step process is required to isolate and purify S-(2-(2-(2-Hydroxyethoxy)ethyl) ethanethioate from the crude reaction mixture. This typically involves solvent extraction for initial workup, followed by chromatographic methods for high-purity separation.
Chromatographic Separation Methods (e.g., Flash Column Chromatography on Silica (B1680970) Gel)
Flash column chromatography is a standard and highly effective technique for purifying compounds of moderate polarity like S-(2-(2-(2-Hydroxyethoxy)ethyl) ethanethioate. rochester.eduwfu.edu The stationary phase is typically silica gel, a polar adsorbent. uct.ac.za
The process involves several key steps:
Solvent System Selection: The choice of the mobile phase (eluent) is critical for achieving good separation. youtube.com This is determined by running preliminary thin-layer chromatography (TLC) plates. youtube.com For a compound with ether, hydroxyl, and thioester functional groups, a binary solvent system of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used. rochester.edurochester.edu The ratio is optimized to achieve a retention factor (Rf) for the target compound of approximately 0.2 to 0.3, which generally leads to an efficient separation. rochester.eduuct.ac.za
Column Packing: The column is carefully packed with silica gel as a slurry in the non-polar solvent to ensure a homogenous stationary phase, free of cracks or air bubbles, which could compromise the separation. rochester.edu A layer of sand is often added to the top and bottom to protect the silica bed. rochester.edu
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed. uct.ac.zayoutube.com Alternatively, "dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel, can be used, especially if the product has poor solubility in the initial eluent. uct.ac.za
Elution and Fraction Collection: The solvent system is then passed through the column, often under positive pressure (e.g., with compressed air), to speed up the process. uct.ac.za Compounds in the mixture travel down the column at different rates based on their polarity and affinity for the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. youtube.com
Solvent Extraction and Evaporation Procedures for Crude Product Workup
Before chromatographic purification, a liquid-liquid extraction workup is performed to remove inorganic salts, water-soluble impurities, and excess reagents from the crude reaction mixture.
A typical procedure involves:
Quenching: The reaction is often quenched by adding water or a dilute aqueous acid. rsc.org
Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with an immiscible organic solvent, such as ethyl acetate or dichloromethane. rsc.org The choice of solvent depends on the solubility of the target compound.
Washing: The combined organic layers are washed sequentially with different aqueous solutions. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is used to remove acidic impurities, while a wash with brine (saturated NaCl solution) helps to remove residual water and break up emulsions. rsc.org
Drying: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining traces of water. rsc.org
Evaporation: After filtering off the drying agent, the solvent is removed from the purified product using a rotary evaporator under reduced pressure. This yields the crude product, which can then be further purified by chromatography. rsc.org
Interactive Table: Purification Steps
| Technique | Purpose | Key Reagents/Materials | Outcome |
| Solvent Extraction | Initial workup to remove bulk impurities. | Ethyl Acetate, Dichloromethane, Water, NaHCO₃, Brine. | Crude product dissolved in an organic solvent. |
| Drying | Removal of residual water from the organic phase. | Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄). | Anhydrous organic solution of the crude product. |
| Evaporation | Removal of the organic solvent. | Rotary Evaporator. | Concentrated crude product ready for chromatography. |
| Flash Chromatography | High-purity separation of the target compound. | Silica Gel, Hexanes, Ethyl Acetate. | Purified this compound. |
Reactivity and Derivatization Studies of S 2 2 2 Hydroxyethoxy Ethyl Ethanethioate
Chemical Transformations Involving the Terminal Hydroxyl Group
The terminal hydroxyl (-OH) group is a versatile handle for introducing a wide array of functionalities through standard alcohol chemistry. Its primary nature facilitates reactions such as nucleophilic substitution (after conversion to a good leaving group), esterification, and etherification.
Nucleophilic Substitution Reactions for Diverse Functionalization
The direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability (OH⁻ is a strong base). Therefore, nucleophilic substitution at the terminal carbon requires a two-step activation process. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). This activated intermediate can then be readily displaced by various nucleophiles in an Sₙ2 reaction. organic-chemistry.orgyoutube.compearson.com This backside attack by the nucleophile leads to an inversion of configuration at the carbon center. youtube.compearson.com
This strategy allows for the introduction of a wide range of functional groups, tailoring the molecule for specific applications. For example, reaction with sodium azide (B81097) yields an azido-terminated compound, which can then participate in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 1: Examples of Nucleophilic Substitution at the Activated Hydroxyl Terminus
| Activating Agent | Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group |
| p-Toluenesulfonyl chloride (TsCl) | Azide (N₃⁻) | Sodium Azide (NaN₃) | -N₃ |
| Methanesulfonyl chloride (MsCl) | Halide (I⁻, Br⁻, Cl⁻) | Sodium Iodide (NaI) | -I |
| p-Toluenesulfonyl chloride (TsCl) | Cyanide (CN⁻) | Sodium Cyanide (NaCN) | -CN |
| Methanesulfonyl chloride (MsCl) | Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | -SPh |
Esterification and Etherification for Tailored Conjugate Synthesis
The hydroxyl group readily undergoes esterification and etherification, allowing for the covalent attachment of S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate to other molecules, such as carboxylic acids, or for further modification of its properties.
Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. libretexts.org When reacting with a carboxylic acid, a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or acid catalysis (Fischer esterification) is often employed to drive the reaction forward. wikipedia.org The use of more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) provides a milder and often more efficient route to the corresponding ester. libretexts.org
Etherification: The Williamson ether synthesis is a common method for forming ethers from this compound. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the ether linkage. organic-chemistry.org
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Base | Product Type |
| Esterification | Acetic Anhydride | Pyridine | Acetate (B1210297) Ester |
| Esterification | Benzoyl Chloride | Triethylamine | Benzoate Ester |
| Fischer Esterification | Acetic Acid | Sulfuric Acid (H₂SO₄) | Acetate Ester |
| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Methyl Ether |
| Etherification | Benzyl Bromide | Potassium tert-butoxide | Benzyl Ether |
Reactions Involving the Thioester Moiety
The thioester group is the second key reactive site. It is more reactive than its oxygen-containing ester counterpart towards nucleophilic acyl substitution because the thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻). masterorganicchemistry.com This enhanced reactivity is central to its function as a protected thiol.
Selective Deprotection to Yield Free Thiol Groups
The primary utility of the thioacetate (B1230152) group is as a stable precursor to a free thiol (sulfhydryl group, -SH). The acetyl group can be selectively removed under various conditions, unmasking the highly reactive thiol for subsequent conjugation or surface attachment. Common deprotection methods include base-promoted hydrolysis, acid-catalyzed hydrolysis, and aminolysis. memphis.edu
Base-Promoted Hydrolysis: Treatment with a base such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe) in an alcoholic solvent efficiently cleaves the thioester to yield the free thiol. memphis.edu
Acid-Catalyzed Hydrolysis: Strong acids like hydrochloric acid (HCl) in methanol (B129727) can also effect the deprotection. memphis.edu
Aminolysis/Thiolysis: Reagents like hydroxylamine, hydrazine, or 2-aminothiols (e.g., cysteamine) can be used for deprotection under milder, often aqueous, conditions. memphis.edunih.gov This approach is particularly useful in biological contexts and mimics native chemical ligation (NCL) principles. nih.gov
The choice of deprotection agent is critical for ensuring that other functional groups within the molecule or a larger conjugate remain intact. memphis.edu
Table 3: Common Thioester Deprotection Methods
| Reagent | Conditions | Key Features |
| Sodium Hydroxide (NaOH) | Aqueous Ethanol, Reflux | Fast and efficient, but harsh for sensitive substrates. memphis.edu |
| Hydrochloric Acid (HCl) | Methanol | Effective, but can be harsh. memphis.edu |
| Hydroxylamine (NH₂OH) | Ethanol, Room Temperature | Milder conditions, but can result in lower yields. memphis.edu |
| Cysteamine (H₂NCH₂CH₂SH) | Aqueous Buffer (pH 8) | Biomimetic, mild, and rapid; suitable for sensitive molecules. nih.gov |
Nucleophilic Acyl Substitution Mechanisms at the Thioester Center
The reaction at the thioester carbonyl carbon proceeds via a two-step nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway. pressbooks.pubyoutube.com
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.comyoutube.com
Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O pi bond, and in the process, ejects the most stable leaving group, which in this case is the thiolate. youtube.comyoutube.com
Thioesters are significantly more reactive than esters in these reactions because the C-S bond is weaker than the C-O bond, and the resulting thiolate anion is a better, more stable leaving group than an alkoxide. masterorganicchemistry.com This reactivity allows thioesters to act as effective acyl transfer agents, a role they famously play in biochemistry with Acetyl-CoA. masterorganicchemistry.com
Applications in Advanced Materials and Bioconjugation
Role as a Building Block in Polymer Chemistry
The dual functionality of S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate allows for its strategic incorporation into polymeric materials. The terminal hydroxyl group can participate in polymerization reactions to form the main polymer backbone, while the thioacetate (B1230152) group remains protected. This latent thiol functionality can be deprotected under specific conditions post-polymerization to enable further modifications, such as cross-linking.
This compound is an effective precursor for creating cross-linked polymer networks. The synthesis process typically involves two stages. First, the hydroxyl group is used to incorporate the molecule into a linear polymer chain. This can be achieved through various polymerization techniques, such as condensation polymerization to form polyesters or polyurethanes, or by first modifying the hydroxyl group into a polymerizable moiety like an acrylate (B77674) or methacrylate (B99206) for subsequent free-radical polymerization. nih.govresearchgate.net
Once the polymer is formed, the thioacetate protecting group can be selectively removed, typically through hydrolysis under basic conditions or using specific enzymes, to expose the reactive thiol group. These free thiols can then form cross-links between polymer chains through several efficient and chemoselective reactions. This two-step approach allows for precise control over the cross-linking process, which in turn dictates the final properties of the material, such as its mechanical strength and thermal stability. nih.govnih.gov
| Cross-linking Reaction | Reactive Partner | Resulting Linkage | Key Features |
|---|---|---|---|
| Oxidative Coupling | Another Thiol (in presence of oxidant) | Disulfide Bond | Reversible under reducing conditions, useful for creating stimuli-responsive materials. |
| Thiol-Ene Reaction | Alkene (e.g., maleimide, vinyl sulfone) | Thioether Bond | High efficiency and specificity (click chemistry), proceeds under mild conditions. nih.gov |
| Thiol-Yne Reaction | Alkyne | Vinylene Sulfide (B99878) Bond | Forms highly stable cross-links, useful for creating robust networks. mdpi.com |
| Thiol-Halide Reaction | Alkyl Halide (e.g., iodoacetamide) | Thioether Bond | Classic nucleophilic substitution reaction, widely used in bioconjugation. |
Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications such as tissue engineering and drug delivery. mdpi.com The properties of this compound make it an excellent candidate for the synthesis of well-defined hydrogel networks. Its hydrophilic PEG spacer contributes to the high water content and biocompatibility of the resulting hydrogel.
The ability to trigger the cross-linking reaction after the initial polymerization allows for the formation of hydrogels in situ. mdpi.com For example, a solution of the linear polymer precursor can be injected into a specific site, and then a stimulus (e.g., a change in pH or addition of a catalyst) can be applied to initiate the deprotection of the thiol and subsequent cross-linking, forming the hydrogel network in place. This method is particularly advantageous for creating hydrogels that can encapsulate cells or therapeutic agents with high efficiency. mdpi.com The density of the cross-links, which determines the hydrogel's mesh size, swelling ratio, and mechanical properties, can be precisely controlled by adjusting the concentration of the thiol precursor in the initial polymer. researchgate.net
Utility in Bioconjugation Strategies
Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule. The heterobifunctional nature of this compound makes it a powerful tool in this field, acting as a spacer and a linker to connect different molecular entities with high specificity.
The compound can function as a heterobifunctional cross-linker for the site-specific modification of biomolecules like proteins and peptides. google.com The hydroxyl group can be activated or modified to react with a specific functional group on a biological ligand (e.g., an amine or carboxylic acid). Following the attachment of the ligand, the thioacetate group is deprotected to reveal the thiol. This free thiol can then be used to attach the entire conjugate to a second molecule or a surface. For instance, it can react with a maleimide-functionalized protein or a gold surface for site-specific immobilization. google.comnih.gov This stepwise approach ensures a controlled and specific conjugation, preserving the biological activity of the ligand. google.com
| Functional Group on Linker | Target Group on Biomolecule/Surface | Resulting Covalent Bond |
|---|---|---|
| Hydroxyl (after activation, e.g., to an ester or aldehyde) | Amine (e.g., Lysine residue) | Amide or Imine (can be reduced to a stable amine) |
| Thiol (after deprotection) | Maleimide | Thioether |
| Thiol (after deprotection) | Thiol (another cysteine residue) | Disulfide (reversible) |
| Thiol (after deprotection) | Gold Surface | Gold-Thiolate Bond |
Covalent inhibitors are small molecules that form a permanent chemical bond with their biological target, often leading to enhanced potency and prolonged duration of action. nih.govmdpi.com this compound can serve as a scaffold or spacer in the design of such molecules. It can be used to connect a targeting moiety, which provides binding affinity and selectivity for the target protein, to an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (like cysteine) in the protein's active site. mdpi.com The PEG-like structure of the linker can improve the solubility and pharmacokinetic properties of the covalent modifier. The thioacetate group itself can be considered a masked thiol, which could be released at the target site to act as the reactive species.
Gold nanoparticles (AuNPs) are extensively researched for biomedical applications, including diagnostics and targeted therapy, due to their unique optical and electronic properties and their capacity for surface functionalization. nih.gov The thiol group, exposed after deprotection of this compound, has a strong affinity for gold surfaces, allowing the molecule to act as a highly effective anchor for coating AuNPs.
Once anchored to the nanoparticle, the molecule's terminal hydroxyl group is exposed to the surrounding environment. This hydroxyl group can then be used as a chemical handle to attach other functional molecules, such as targeting ligands (e.g., antibodies or peptides that recognize cancer cells) and therapeutic agents. By using a mixture of such linkers with different attachments, it is possible to create multifunctional, dual-targeting gold nanoparticle systems. These systems can be engineered to specifically recognize and deliver a therapeutic payload to diseased cells, enhancing efficacy while minimizing off-target effects. nih.gov
Influence of the Polyethylene (B3416737) Glycol Chain on Compound Properties
The incorporation of a short polyethylene glycol (PEG) or oligo(ethylene glycol) chain into the molecular structure of this compound is a critical design feature that significantly influences its physicochemical properties. This section will explore the fundamental impact of this chain on the compound's behavior in aqueous environments.
Hydrophilicity and Enhanced Water Solubility in Aqueous Media
The presence of the 2-(2-hydroxyethoxy)ethyl group, which is a short diethylene glycol moiety, imparts a significant degree of hydrophilicity to this compound. This enhanced affinity for water is a direct result of the chemical nature of the polyethylene glycol chain.
The oxygen atoms within the ether linkages and the terminal hydroxyl group of the PEG chain are capable of forming hydrogen bonds with water molecules. This interaction is a key factor in the high water solubility of PEG and its derivatives. The specific arrangement of carbon and oxygen atoms in the ethylene (B1197577) glycol units allows for a favorable conformation in water, which facilitates the hydration of the molecule.
Research into polyethers has shown that the exceptional water solubility of polyethylene glycol, in contrast to the insolubility of polyoxymethylene, is not merely due to the carbon-to-oxygen ratio but is related to how the polymer chain fits into the hydrogen-bond network of the surrounding water. The flexibility of the PEG chain and the spacing of its oxygen atoms are believed to play a crucial role in this compatibility.
In the context of bioconjugation and advanced materials, the hydrophilicity conferred by the PEG chain is a highly desirable characteristic. Short PEG linkers are known to improve the aqueous solubility and stability of the molecules to which they are attached. This property is particularly important when working with hydrophobic drugs or biomolecules, as it can prevent aggregation and improve their pharmacokinetic profiles.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Number of Ethylene Glycol Units |
|---|---|---|---|
| S-(2-Hydroxyethyl) ethanethioate | C4H8O2S | 120.17 | 1 |
| This compound | C6H12O3S | 164.22 | 2 |
| S-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl) ethanethioate | C8H16O4S | 208.28 | 3 |
| S-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl) ethanethioate | C10H20O5S | 252.33 | 4 |
The systematic addition of ethylene glycol units increases the number of sites available for hydrogen bonding with water, thereby predictably enhancing the solubility of the compound in aqueous media. This tunable hydrophilicity is a key advantage in the design of molecules for biological and advanced materials applications.
Interactions with Biological Systems and Biochemical Research
Ligand Binding Studies with Proteins
The unique structural characteristics of S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate make it a valuable tool in studying the intricate interactions between small molecules and proteins. Its utility is particularly evident in the investigation of protein conformational changes and binding mechanisms.
Interactions with Human Transthyretin (TTR)
Human Transthyretin (TTR) is a homotetrameric protein found in the blood and cerebrospinal fluid, where it is responsible for transporting thyroxine and retinol. The dissociation of the TTR tetramer is a critical step in the pathogenesis of TTR amyloidosis, a group of degenerative diseases. nih.govbiorxiv.org Small molecules that can bind to and stabilize the TTR tetramer are therefore of significant therapeutic interest. nih.govresearchgate.net this compound has been utilized in studies aimed at understanding the structural dynamics of TTR upon ligand binding. nih.gov
Examination of the Conformational Landscape of TTR upon Ligand Binding
Recent research employing cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the conformational flexibility of TTR. nih.govresearchgate.net These studies have revealed that the TTR tetramer is not a static entity but exists as an equilibrium of multiple, asymmetric conformational states. biorxiv.orgnih.gov The binding of a ligand, such as this compound, can significantly influence this conformational landscape. nih.gov
Cryo-EM analyses have demonstrated that even in the absence of a ligand, TTR can adopt various conformations with distinct binding pockets. nih.govnih.gov The binding of a single small molecule to one of the two available sites within the TTR tetramer can stabilize the dimer-dimer interactions, thereby reducing the likelihood of dissociation into monomers, which is the initial step in amyloid fibril formation. nih.gov The use of compounds like this compound in these high-resolution imaging studies helps to elucidate the specific structural changes that occur upon ligand occupation of the binding sites. nih.govnih.gov
| TTR Conformation | Description | Influence of Ligand Binding |
| Canonical State | A symmetric conformation of the tetramer. | Binding of a ligand can shift the equilibrium away from this state. |
| Compressed State | A conformation with altered dihedral angles between opposing β-strands in the binding pocket. nih.gov | Ligand binding can induce or stabilize this state in one or both binding pockets. |
| Frayed State | A state characterized by disordering of certain subunits, potentially a precursor to dissociation. nih.gov | Single ligand binding is sufficient to increase the stability of dimer-dimer interactions, making this state less favorable. nih.gov |
Investigation of Ligand-Induced Allosteric Modulation and Negative Cooperativity in TTR
The binding of ligands to TTR is a classic example of allosteric modulation and negative cooperativity. nih.govplos.org Allosteric modulation refers to the process where the binding of a ligand at one site on a protein affects the binding properties of a distant site on the same protein. mdpi.com In the case of TTR, the two thyroxine-binding sites exhibit negative cooperativity, meaning that the binding of the first ligand molecule to one site reduces the affinity of the second site for another ligand molecule. plos.orgpacific.edu
The binding of the first small molecule occurs with a relatively low entropic cost, as it can select the binding pocket that is already in a more favorable conformation. nih.gov However, this initial binding event induces structural rearrangements in the second binding pocket, making the subsequent binding of a second ligand energetically less favorable and incurring a larger entropic cost. nih.gov This mechanism provides critical insights into how TTR functions and how its stability can be pharmacologically modulated. researchgate.net Studies involving this compound contribute to the understanding of these complex allosteric interactions that are fundamental to the design of effective TTR stabilizers. nih.gov
Mechanisms of Protein Labeling and Conjugation in Chemical Biology
Protein labeling with small molecules is a fundamental technique in chemical biology for tracking, identifying, and purifying proteins and their interaction partners. thermofisher.com While direct studies detailing the use of this compound as a protein labeling agent are not prevalent, its chemical structure suggests potential utility in bioconjugation.
The key reactive feature of this compound is the thioacetate (B1230152) group. Thioacetates can be hydrolyzed to generate a free thiol (-SH) group. This thiol group is nucleophilic and can be used to covalently label proteins through several well-established chemical reactions:
Maleimide Chemistry: Thiols react specifically with maleimide-functionalized molecules or protein residues under mild conditions to form a stable thioether bond.
Disulfide Exchange: The thiol can react with disulfide bonds present in proteins, leading to the formation of a new disulfide linkage.
Alkylation: Thiols can react with electrophilic centers, such as those in haloacetyl derivatives, to form stable thioether bonds.
The hydrophilic di(ethylene glycol) linker in this compound would likely improve the water solubility of any potential bioconjugate, a desirable property in many biological applications.
Role in Enzymatic Reaction Pathways
The interaction of small molecules with enzymes as substrates, inhibitors, or intermediates is a cornerstone of biochemistry. The chemical structure of this compound suggests it could participate in certain enzyme-catalyzed reactions.
Participation as a Substrate or Intermediate in Enzyme-Catalyzed Transformations
The ethanethioate moiety of this compound is a thioester. Thioesters are important intermediates in various metabolic pathways, most notably in the form of Acetyl-CoA. Enzymes such as hydrolases (e.g., esterases, thioesterases) are capable of catalyzing the cleavage of the thioester bond.
Applications in the Synthesis of Biologically Relevant Molecules
Acyclic nucleosides are analogues of natural nucleosides that lack a cyclic sugar moiety. These compounds are of significant interest in medicinal chemistry due to their antiviral and anticancer properties. The synthesis of acyclic nucleosides involves the coupling of a nucleobase with a functionalized acyclic side chain.
The structure of this compound features a hydroxyethoxyethyl backbone. This backbone is structurally similar to the side chains of some acyclic nucleoside analogues. For instance, the antiviral drug Acyclovir contains a (2-hydroxyethoxy)methyl side chain. The synthesis of such molecules typically involves the alkylation of a nucleobase with a suitably activated side chain precursor.
While the specific use of this compound as a precursor in the synthesis of acyclic nucleosides is not described in the literature, its structural components suggest a potential, though unexplored, utility. The hydroxyl group could be activated (e.g., by tosylation or mesylation) to facilitate nucleophilic attack by a nucleobase. The thioacetate group would likely be considered a protecting group for a thiol, which might be incorporated into more complex nucleoside analogues.
Table 2: Key Acyclic Nucleoside Drugs and their Side Chains
| Drug Name | Nucleobase | Acyclic Side Chain |
|---|---|---|
| Acyclovir | Guanine | -(CH₂)₂OCH₂OH |
| Ganciclovir | Guanine | -CH(CH₂OH)CH₂OCH₂OH |
| Cidofovir | Cytosine | -CH₂OCH₂CH(CH₂OH)PO(OH)₂ |
Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Purity Assessment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the arrangement of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum provide a wealth of information for structural confirmation and can also be used to assess the purity of a sample.
Table 1: Predicted ¹H NMR Chemical Shifts for S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃-C=O | ~2.3 | Singlet | 3H |
| -S-CH₂- | ~3.1 | Triplet | 2H |
| -S-CH₂-CH₂-O- | ~3.7 | Triplet | 2H |
| -O-CH₂-CH₂-OH | ~3.6-3.8 | Multiplet | 4H |
| -OH | Variable | Singlet (broad) | 1H |
Note: These are predicted values and actual experimental values may vary.
The acetyl group's methyl protons would appear as a singlet downfield due to the influence of the carbonyl group. The methylene (B1212753) groups adjacent to the sulfur and oxygen atoms would show distinct triplet or multiplet patterns based on their coupling with neighboring protons. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon skeleton.
As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, the expected chemical shifts can be predicted based on the functional groups present.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C H₃-C=O | ~30 |
| CH₃-C =O | ~196 |
| -S-C H₂- | ~30-35 |
| -S-CH₂-C H₂-O- | ~65-70 |
| -O-C H₂-C H₂-OH | ~60-75 |
Note: These are predicted values and actual experimental values may vary.
The carbonyl carbon of the thioester would be the most downfield signal. The carbons of the ethylene (B1197577) glycol moiety would appear in the region typical for sp³ carbons bonded to oxygen, while the carbon adjacent to the sulfur would have a characteristic upfield shift compared to its oxygenated counterparts.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. Although specific HRMS data for this compound is not documented in the available literature, the technique would be used to confirm its molecular formula, C₆H₁₂O₃S. The exact mass calculated for this formula would be compared to the experimentally measured mass to verify the compound's identity with a high degree of confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of a sample and confirming the identity of its components. In the analysis of this compound, LC would separate the target compound from any impurities or starting materials. The eluting components would then be introduced into the mass spectrometer, which would confirm the molecular weight of the main peak as corresponding to that of this compound. While this is a standard analytical procedure, specific application notes or research articles detailing the LC-MS analysis of this particular compound are not currently available.
Application of Mass Spectrometry for Confirming Biological Conjugation and Labeling Efficiency
Thioesters like this compound are often used as reagents in bioconjugation, for example, to introduce labels or linkers onto proteins or other biomolecules. Following a conjugation reaction, mass spectrometry is a critical tool to confirm that the modification has occurred and to determine the efficiency of the labeling.
If this compound were used to modify a protein, the resulting conjugate would be analyzed by MS. The mass spectrum of the modified protein would show an increase in mass corresponding to the addition of the 2-(2-hydroxyethoxy)ethyl ethanethioate group (minus the acetyl group, if the reaction proceeds via transthioesterification). By comparing the mass of the unmodified protein with that of the conjugated protein, the success of the reaction can be confirmed. Furthermore, the relative intensities of the signals for the modified and unmodified protein can be used to estimate the labeling efficiency. While this describes the general application, there are no specific published studies detailing the use of this compound in this context.
Chromatographic Analysis for Purity and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring the progress of reactions and assessing the purity of the resulting products. For this compound, both Thin Layer Chromatography (TLC) and Size Exclusion Chromatography (SEC) serve specific analytical purposes.
Thin Layer Chromatography (TLC) for Reaction Progress and Purity Assessment
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the consumption of reactants and the formation of products during a chemical reaction. chegg.com It operates on the principle of differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). ukessays.com The separation allows for a visual assessment of the reaction's status and the purity of the isolated product. libretexts.org
In a typical application for the synthesis of this compound, a TLC plate is spotted with samples of the starting materials, the reaction mixture at various time points, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase. rochester.edu The progress is observed by the gradual disappearance of the reactant spots and the appearance of a new spot corresponding to the product. rsc.org The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture.
The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. Differences in polarity between the reactants and products lead to different Rf values, enabling their separation on the TLC plate. For instance, in a hypothetical synthesis, the Rf values would change as the reaction proceeds.
| Time Point | Reactant A (e.g., 2-(2-Hydroxyethoxy)ethanethiol) Rf | Product (this compound) Rf | Observations |
|---|---|---|---|
| t = 0 hr | 0.55 | - | Strong spot for reactant A; no product spot visible. |
| t = 2 hr | 0.55 | 0.40 | Reactant A spot is fainter; a clear product spot has appeared. |
| t = 4 hr | 0.55 | 0.40 | Reactant A spot is very faint; product spot is intense. |
| t = 6 hr (Work-up) | - | 0.40 | No reactant A spot is visible, indicating reaction completion. A single, strong product spot suggests high purity. |
This table illustrates a hypothetical reaction monitoring scenario. Rf values are dependent on the specific stationary and mobile phases used.
Size Exclusion Chromatography (SEC) in Polymer-Related Applications
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. wikipedia.org It is a primary tool for characterizing polymers, providing crucial information on molecular weight and molecular weight distribution (MWD). paint.org The separation occurs in a column packed with porous beads; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. polylc.com
While this compound is a small molecule, it can be used as a precursor or a modifying agent in polymer synthesis, for example, as a chain transfer agent in controlled radical polymerization. The resulting polymers can then be analyzed by SEC to determine their characteristics. Knowledge of the MWD is essential for tailoring a polymer's properties for specific applications, such as in coatings or biomedical materials. paint.org
The analysis provides key data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a polymer with chains of very similar lengths, which is often a goal in controlled polymerization processes.
| Polymer Sample | Retention Time (min) | Weight-Average Molecular Weight (Mw, g/mol) | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Polymer Batch A | 15.2 | 25,600 | 23,900 | 1.07 |
| Polymer Batch B | 14.8 | 31,400 | 28,500 | 1.10 |
| Polymer Batch C | 16.1 | 18,500 | 17,100 | 1.08 |
This table presents hypothetical data for polymers where this compound could have been used in the synthesis. Lower retention times correspond to higher molecular weights.
Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are particularly valuable for understanding the three-dimensional structure and dynamic properties of flexible molecules like S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate.
Theoretical conformational studies on simpler thioesters, such as thioacetic acid, have identified "syn" and "anti" conformations as the most stable forms. dergipark.org.tr For this compound, the flexibility of the hydroxyethoxyethyl chain introduces additional degrees of freedom. Molecular mechanics force fields can be used to map the potential energy surface of the molecule, revealing low-energy conformers. It is expected that intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen atoms or even the thioester carbonyl group could play a significant role in stabilizing certain conformations.
When considering the interaction of this compound with a biological target like transthyretin (TTR), molecular dynamics (MD) simulations are a powerful tool. emerging-researchers.org TTR is a transport protein with a well-defined binding pocket that can accommodate small molecules. nih.gov MD simulations can model the dynamic process of the ligand binding to the protein, revealing key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. emerging-researchers.org For a ligand like this compound, simulations would likely show the flexible tail exploring various conformations within the binding pocket, with the hydroxyl and thioester groups forming specific hydrogen bonds with residues like Ser-117 and Lys-15. emerging-researchers.orgacs.org The ether linkages would contribute to the ligand's ability to adapt to the shape of the binding site.
Table 1: Representative Dihedral Angles for Key Bonds in a Modeled Low-Energy Conformation of this compound
| Dihedral Angle | Description | Representative Value (degrees) |
| O=C-S-C | Thioester plane | ~180 (anti-periplanar) |
| C-S-C-C | Thioester to ethyl chain | ~180 (anti-periplanar) |
| S-C-C-O | Ethyl chain to ether | ~60 (gauche) |
| C-C-O-C | Ether linkage | ~180 (anti-periplanar) |
| C-O-C-C | Ether linkage | ~180 (anti-periplanar) |
| O-C-C-O | Ethyl to hydroxyl | ~60 (gauche) |
Note: These values are hypothetical and based on typical low-energy conformations for similar chemical motifs. Actual values would require specific computational studies.
Computational methods are instrumental in predicting the chemical reactivity of molecules. For this compound, reactivity is centered around the thioester and hydroxyl functionalities. The reactivity of thioesters towards nucleophiles, for instance in hydrolysis or thiol-thioester exchange, can be modeled to understand reaction mechanisms and kinetics. acs.org Such studies often involve calculating the energy profile of the reaction pathway, including the transition state. mdpi.comresearchgate.net
Predicting ligand-binding affinity, often expressed as the binding free energy (ΔG), is a central goal of computer-aided drug design. plos.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed to estimate the binding affinity of this compound to a protein like TTR. nih.gov These calculations take into account various energy contributions, including electrostatic and van der Waals interactions between the ligand and protein, as well as the solvation energies of the ligand, protein, and the complex. acs.org The flexibility of the ligand presents a challenge for these calculations, often requiring extensive conformational sampling through long MD simulations to obtain accurate results. chemrxiv.org
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide a more fundamental understanding of molecular properties by considering the electronic structure. wikipedia.org These methods are used to analyze bonding, charge distribution, and reaction mechanisms with high accuracy.
Quantum chemical methods like Density Functional Theory (DFT) can be used to analyze the electronic structure of this compound. dergipark.org.tr The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For a thioester, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. acs.org
The presence of the hydroxyl group introduces a polar site capable of acting as both a hydrogen bond donor and acceptor. geeksforgeeks.orgbyjus.com Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution across the molecule, highlighting the partial negative charges on the oxygen atoms and the partial positive charges on the carbonyl carbon and the hydroxyl hydrogen. nih.gov This charge distribution governs the molecule's electrostatic interactions and hydrogen bonding capabilities. The electronic structure of the hydroxyl group is characterized by the lone pairs on the oxygen atom, which are crucial for its chemical behavior.
Table 2: Calculated Atomic Charges for Key Atoms in this compound (Hypothetical DFT Results)
| Atom | Functional Group | Calculated Partial Charge (e) |
| C (carbonyl) | Thioester | +0.5 to +0.7 |
| O (carbonyl) | Thioester | -0.5 to -0.6 |
| S | Thioester | -0.1 to +0.1 |
| O (ether) | Ether | -0.4 to -0.5 |
| O (hydroxyl) | Hydroxyl | -0.6 to -0.7 |
| H (hydroxyl) | Hydroxyl | +0.4 to +0.5 |
Note: These values are representative and would vary depending on the specific quantum chemical method and basis set used.
Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, this could include studying its synthesis, for example, via the reaction of a thiol with an acetylating agent, or its biochemical transformations, such as enzyme-catalyzed hydrolysis.
The hydrolysis of a thioester is a well-studied reaction that proceeds through a tetrahedral intermediate. fiveable.mepearson.comlibretexts.org Quantum chemical calculations can model the energy profile of this reaction, identifying the structure and energy of the transition state. mdpi.comresearchgate.net This allows for the calculation of activation energies, which are related to the reaction rate. Such studies have shown that thioester hydrolysis is thermodynamically favorable. libretexts.org In an enzymatic context, such as in the active site of a thioesterase, calculations can help to understand how amino acid residues stabilize the transition state and lower the activation energy, thereby catalyzing the reaction. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
